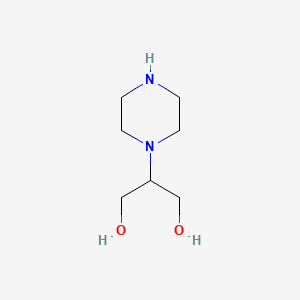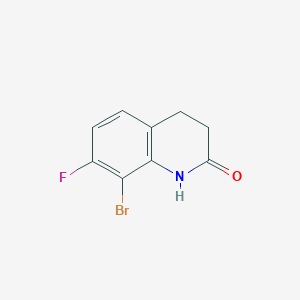![molecular formula C12H10N2 B13110293 9-Methylpyrrolo[1,2-a]quinoxaline](/img/structure/B13110293.png)
9-Methylpyrrolo[1,2-a]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Methylpyrrolo[1,2-a]quinoxaline is a heterocyclic compound that belongs to the class of pyrroloquinoxalines. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound consists of a pyrrole ring fused to a quinoxaline ring, with a methyl group attached at the ninth position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methylpyrrolo[1,2-a]quinoxaline can be achieved through various methods. One common approach involves the intramolecular cyclization of functionalized pyrroles. For instance, the reaction of N-(2-aminophenyl)pyrroles with aldehydes in the presence of an ionic liquid can lead to the formation of 4,5-dihydropyrrolo[1,2-a]quinoxalines, which can be further dehydrogenated to yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but the synthesis typically involves the use of readily available starting materials and standard organic synthesis techniques. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 9-Methylpyrrolo[1,2-a]quinoxaline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the molecule, such as the nitrogen atoms and the methyl group.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents like manganese dioxide (MnO2) to form quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced forms of the compound.
Substitution: Substitution reactions often involve the use of electrophiles or nucleophiles to introduce new functional groups into the molecule.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoxaline derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 9-Methylpyrrolo[1,2-a]quinoxaline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of various enzymes, such as protein kinase CK2 and AKT kinase, by binding to their active sites and blocking their activity . Additionally, it can interact with receptors, such as 5-HT3 receptors, modulating their function and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Pyrrolo[1,2-a]quinoxaline: The parent compound without the methyl group.
Pyrrolo[2,3-b]quinoxaline: A structural isomer with the pyrrole ring fused at a different position.
Pyrrolo[3,4-b]quinoxaline: Another structural isomer with a different fusion pattern.
Uniqueness: 9-Methylpyrrolo[1,2-a]quinoxaline is unique due to the presence of the methyl group at the ninth position, which can influence its chemical reactivity and biological activity. This methyl group can enhance the compound’s lipophilicity, potentially improving its ability to interact with biological membranes and targets .
Eigenschaften
Molekularformel |
C12H10N2 |
|---|---|
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
9-methylpyrrolo[1,2-a]quinoxaline |
InChI |
InChI=1S/C12H10N2/c1-9-4-2-6-11-12(9)14-7-3-5-10(14)8-13-11/h2-8H,1H3 |
InChI-Schlüssel |
IISJTUGGCIWUHI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)N=CC3=CC=CN32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3-Dihydroimidazo[1,2-c]pyrimidine](/img/structure/B13110226.png)

![Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,5(6H)-dione](/img/structure/B13110237.png)










